2-(3,4-diméthoxyphényl)éthylamine CAS No. 745007-45-8"

>

2-(3,4-diméthoxyphényl)éthylamine CAS No. 745007-45-8"

>

2-(3,4-diméthoxyphényl)éthylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

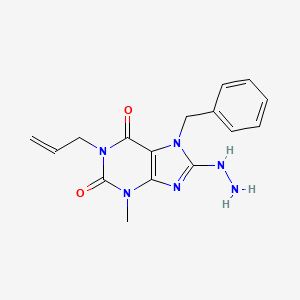

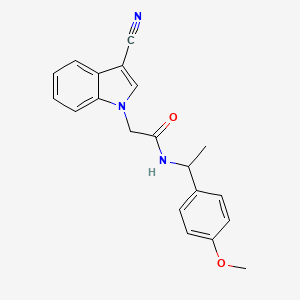

“2-(3,4-Dimethoxyphenyl)ethylamine” is a chemical compound . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Molecular Structure Analysis

The molecular formula of “2-(3,4-Dimethoxyphenyl)ethylamine” is C14H23NO2 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique

- Des chercheurs ont exploré le potentiel antimicrobien de ce composé. Sa structure unique pourrait contribuer à inhiber la croissance bactérienne et fongique. Enquêter sur son efficacité contre des agents pathogènes spécifiques pourrait mener à de nouveaux agents antimicrobiens .

- Des dérivés d’éthyl (E)-4-(2,4-diméthoxyphényl)-6-(2,4-diméthoxystyryl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate ont été évalués pour leur capacité à prévenir l’ulcération gastrique induite par le stress d’immersion dans l’eau chez les rats. Comprendre leurs mécanismes d’action pourrait fournir des informations sur la prévention des ulcères .

- Compte tenu de ses caractéristiques structurelles, ce composé pourrait présenter des effets neuroprotecteurs. Les chercheurs pourraient étudier son potentiel dans l’atténuation des maladies neurodégénératives ou des dommages neuronaux .

- La structure hétérocyclique du composé le rend intéressant pour les études de biologie chimique. Les chercheurs pourraient explorer ses interactions avec les cibles biologiques et évaluer son potentiel en tant que composé principal pour le développement de médicaments .

- L’éthyl (E)-4-(2,4-diméthoxyphényl)-6-(2,4-diméthoxystyryl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate a été synthétisé via la réaction de Biginelli. Enquêter sur sa réactivité, ses sous-produits et ses mécanismes réactionnels contribue à la recherche en méthodologie synthétique .

- Ce composé est catalogué dans ChEBI, un dictionnaire gratuit d’entités chimiques de petite taille. Les chercheurs peuvent explorer ses propriétés et ses applications potentielles dans divers contextes .

Activité antimicrobienne

Effets anti-ulcéreux

Propriétés neuroprotectrices

Biologie chimique et découverte de médicaments

Méthodologie synthétique et réactions multicomposantes

Entités chimiques d’intérêt biologique (ChEBI)

Mécanisme D'action

The mechanism of action of [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine is not fully understood. However, it is believed that [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine acts as an amine catalyst, which helps to facilitate the reaction of various compounds. Additionally, [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine may also act as an acid catalyst, which helps to catalyze the formation of amides and peptides.

Biochemical and Physiological Effects

The biochemical and physiological effects of [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine have not been extensively studied. However, it has been suggested that [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine may have an effect on the central nervous system, as it has been found to bind to certain receptors in the brain. Additionally, [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine may also have an effect on the cardiovascular system, as it has been found to interact with certain proteins involved in the regulation of blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine in lab experiments include its high yield, its low cost, and its ability to catalyze the synthesis of various compounds. The limitations of using [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine in lab experiments include its potential to cause adverse effects on the central nervous system and cardiovascular system, as well as its potential to cause allergic reactions in some individuals.

Orientations Futures

The future directions for [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine include further research into its potential to be used in the synthesis of various compounds, its potential to be used as a ligand in coordination chemistry, and its potential to be used as a catalyst in the synthesis of amides and peptides. Additionally, further research should be conducted into its potential biochemical and physiological effects, as well as its potential to cause adverse effects on the central nervous system and cardiovascular system. Finally, further research should be conducted into the safety and efficacy of [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine in various lab experiments.

Méthodes De Synthèse

[2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine can be synthesized in a variety of ways. One method involves the reaction of 2-methylpropyl amine with 3,4-dimethoxybenzaldehyde. The reaction is catalyzed by piperidine and yields [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine in an 80-90% yield. Another method involves the reaction of 2-methylpropyl amine with 3,4-dimethoxybenzoyl chloride. This reaction is also catalyzed by piperidine and yields [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine in a 95-98% yield.

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-11(2)10-15-8-7-12-5-6-13(16-3)14(9-12)17-4/h5-6,9,11,15H,7-8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPHYIIQNBDAMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2399854.png)

![Methyl 4-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2399857.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)

![3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2399866.png)

![9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2399871.png)